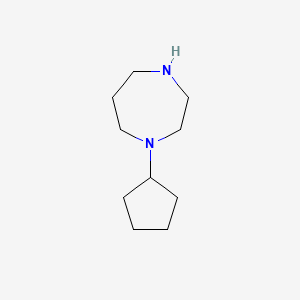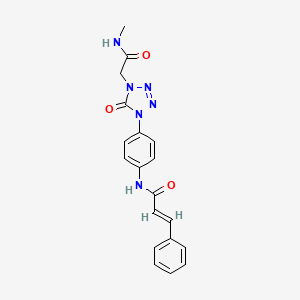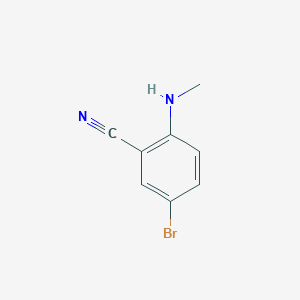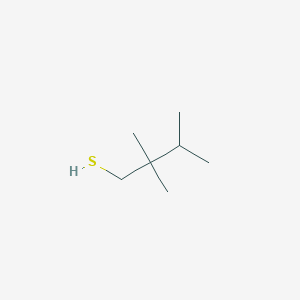
2,2,3-Trimethylbutane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylbutane-1-thiol is an organic sulfur compound characterized by the presence of a thiol group (-SH) attached to a highly branched alkane structure. This compound is known for its distinctive odor, which is typical of thiols. It is used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2,2,3-trimethylbutyl chloride with sodium hydrosulfide. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion displaces the chloride ion, forming the thiol.
Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as a nucleophile. The reaction between 2,2,3-trimethylbutyl chloride and thiourea forms an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to form disulfides using mild oxidizing agents such as molecular bromine or iodine in the presence of a base. The reaction is reversible, and disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile, displacing other groups attached to carbon atoms.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, hydrochloric acid.
Major Products:
Disulfides: Formed through oxidation.
Sulfonic Acids: Formed through further oxidation of sulfinic acids.
科学的研究の応用
2,2,3-Trimethylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
作用機序
The mechanism of action of 2,2,3-Trimethylbutane-1-thiol involves its thiol group, which can undergo redox reactions. The thiol group can be oxidized to form disulfides, which play a role in stabilizing protein structures through disulfide bridges. These bridges are essential for maintaining the three-dimensional conformation of proteins . Additionally, the thiol group can act as a nucleophile, participating in various substitution reactions.
類似化合物との比較
2,2,3-Trimethylbutane: A hydrocarbon with a similar alkane structure but lacks the thiol group.
2,2,3,3-Tetramethylbutane: Another branched alkane with a similar structure but different branching pattern.
Uniqueness: 2,2,3-Trimethylbutane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and odor properties. The thiol group allows it to participate in redox reactions and form disulfide bonds, which are not possible with its hydrocarbon analogs.
特性
IUPAC Name |
2,2,3-trimethylbutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVYZWGTAFMZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

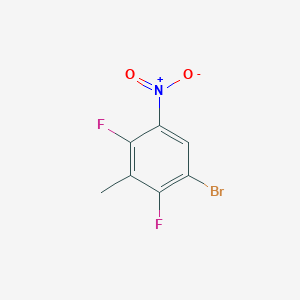
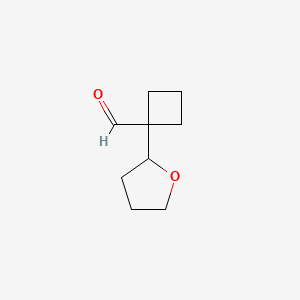
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B2827184.png)
![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)
![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2827186.png)
![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2827187.png)
![N-[1-(furan-3-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2827189.png)
![2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2827190.png)
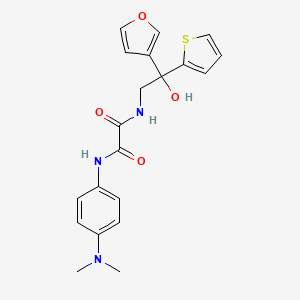
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2827192.png)
